molecular formula C8H10BrNO2S B13203782 (2-Bromo-3-methylphenyl)methanesulfonamide

(2-Bromo-3-methylphenyl)methanesulfonamide

Cat. No.: B13203782
M. Wt: 264.14 g/mol
InChI Key: XUJXJYSZUAJIJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-methylphenyl)methanesulfonamide typically involves the reaction of 2-bromo-3-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

(2-Bromo-3-methylphenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-methylphenyl)methanesulfonamide
  • N-(2-Bromo-3-methylphenyl)methanesulfonamide

Uniqueness

(2-Bromo-3-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interactions with other molecules. This distinct structure allows it to participate in a variety of chemical reactions and makes it valuable for research and industrial applications .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

(2-bromo-3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-6-3-2-4-7(8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)

InChI Key

XUJXJYSZUAJIJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CS(=O)(=O)N)Br

Origin of Product

United States

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